REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([C:14]([OH:16])=O)[CH2:9]1)=O)(C)(C)C.Cl[C:18]1N=C(Cl)N=[C:20](OC)[N:19]=1.CN1CCOCC1.CNC.FC(F)(F)C(O)=O>C1COCC1.ClCCl.O>[CH3:18][N:19]([CH3:20])[C:14]([CH:10]1[CH2:11][CH2:12][CH2:13][NH:8][CH2:9]1)=[O:16]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CCC1)C(=O)O
|
Name
|
|
Quantity
|
765 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)OC
|
Name
|
|
Quantity
|
1.44 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 15 h
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate (20 mL) and hydrochloric acid (aqueous 1 N, 15 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with sodium bicarbonate (sat. 10 mL) and brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product (890 mg, 79%)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 90 min
|
Duration
|
90 min
|
Type
|
CONCENTRATION
|
Details
|
It was then concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted three times with chloroform (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C1CNCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 510 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([C:14]([OH:16])=O)[CH2:9]1)=O)(C)(C)C.Cl[C:18]1N=C(Cl)N=[C:20](OC)[N:19]=1.CN1CCOCC1.CNC.FC(F)(F)C(O)=O>C1COCC1.ClCCl.O>[CH3:18][N:19]([CH3:20])[C:14]([CH:10]1[CH2:11][CH2:12][CH2:13][NH:8][CH2:9]1)=[O:16]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CCC1)C(=O)O
|
Name
|
|
Quantity
|
765 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)OC
|
Name
|
|
Quantity
|
1.44 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 15 h
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate (20 mL) and hydrochloric acid (aqueous 1 N, 15 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with sodium bicarbonate (sat. 10 mL) and brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product (890 mg, 79%)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 90 min
|
Duration
|
90 min
|
Type
|
CONCENTRATION
|
Details
|
It was then concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted three times with chloroform (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C1CNCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 510 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([C:14]([OH:16])=O)[CH2:9]1)=O)(C)(C)C.Cl[C:18]1N=C(Cl)N=[C:20](OC)[N:19]=1.CN1CCOCC1.CNC.FC(F)(F)C(O)=O>C1COCC1.ClCCl.O>[CH3:18][N:19]([CH3:20])[C:14]([CH:10]1[CH2:11][CH2:12][CH2:13][NH:8][CH2:9]1)=[O:16]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CCC1)C(=O)O
|
Name
|
|
Quantity
|
765 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)OC
|
Name
|
|
Quantity
|
1.44 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 15 h
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate (20 mL) and hydrochloric acid (aqueous 1 N, 15 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with sodium bicarbonate (sat. 10 mL) and brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product (890 mg, 79%)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 90 min
|
Duration
|
90 min
|
Type
|
CONCENTRATION
|
Details
|
It was then concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted three times with chloroform (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C1CNCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 510 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |